8-((Methylthio)sulfonyl)octanoic acid

Description

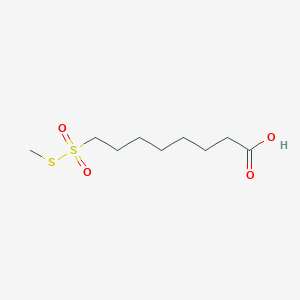

8-((Methylthio)sulfonyl)octanoic acid is a sulfonated medium-chain fatty acid derivative characterized by a methylthio sulfonyl (-S(O)₂-SCH₃) group at the 8th carbon of an octanoic acid backbone.

Properties

Molecular Formula |

C9H18O4S2 |

|---|---|

Molecular Weight |

254.4 g/mol |

IUPAC Name |

8-methylsulfanylsulfonyloctanoic acid |

InChI |

InChI=1S/C9H18O4S2/c1-14-15(12,13)8-6-4-2-3-5-7-9(10)11/h2-8H2,1H3,(H,10,11) |

InChI Key |

JNWVJSRLLZRSNR-UHFFFAOYSA-N |

Canonical SMILES |

CSS(=O)(=O)CCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthetic routes for 8-((Methylthio)sulfonyl)octanoic acid typically involve the reaction of octanoic acid with methylthio and sulfonyl groups under specific conditions. The exact reaction conditions and industrial production methods are not widely documented, but it is known that the compound is prepared for research purposes and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

8-((Methylthio)sulfonyl)octanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-((Methylthio)sulfonyl)octanoic acid is widely used in scientific research, particularly in the field of proteomics. It is utilized for studying protein interactions and modifications due to its ability to form stable bonds with proteins. Additionally, sulfur-containing compounds like this one have been explored for their potential biological activities, including antitumor, antibiotic, anti-inflammatory, and antiviral properties .

Mechanism of Action

The mechanism of action of 8-((Methylthio)sulfonyl)octanoic acid involves its interaction with proteins and other biomolecules. The compound’s sulfur groups can form covalent bonds with thiol groups in proteins, leading to modifications that can affect protein function and activity. This interaction is crucial for its use in proteomics research .

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Groups

- Methyl 8-(3-{[(4-Fluorophenyl)sulfonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate (): Molecular Formula: C₁₈H₂₃FN₂O₅S Key Features: Combines a sulfonyl group with a fluorophenyl moiety and a 1,2,4-oxadiazole ring. Unlike 8-((Methylthio)sulfonyl)octanoic acid, this compound is esterified (methyl ester) and lacks the methylthio sulfonyl group. Applications: The fluorophenyl sulfonyl group enhances metabolic stability, making it relevant in medicinal chemistry for enzyme inhibition or receptor modulation .

- 8-(1H-Benzotriazol-1-ylamino)-octanoic acid (): Key Features: Contains a benzotriazole-amino group instead of a sulfonyl substituent.

Table 1: Sulfonyl-Containing Octanoic Acid Derivatives

| Compound | Functional Group | Molecular Formula | Key Properties |

|---|---|---|---|

| This compound | -S(O)₂-SCH₃ | C₉H₁₈O₄S₂ | High polarity, potential bioactivity |

| Methyl 8-(3-{[(4-Fluorophenyl)sulfonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate | -SO₂-C₆H₄F, oxadiazole ring | C₁₈H₂₃FN₂O₅S | Enhanced metabolic stability |

Cyclopropane-Containing Fatty Acids

- DCP-LA (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid) (): Key Features: Replaces double bonds with cyclopropane rings, mimicking linoleic acid.

- Sterculic Acid (): Structure: (Z)-8-(octylcycloprop-2-ene-1-yl)-octanoic acid. Biosynthesis: Derived from oleic acid via cyclopropane ring formation. Unlike sulfonated derivatives, cyclopropane fatty acids exhibit rigidity and altered membrane dynamics .

Table 2: Cyclopropane vs. Sulfonated Octanoic Acids

| Compound | Functional Group | Biological Role |

|---|---|---|

| DCP-LA | Cyclopropane rings | PKC-ε activation |

| Sterculic Acid | Cyclopropene ring | Disrupts lipid metabolism |

| This compound | Sulfonyl thioether | Hypothesized enzyme modulation |

Aryl-Substituted Octanoic Acids

- 8-[4′-Propoxy (1,1-biphenyl)-yloxy]-octanoic acid (): Structure: Features a biphenyl-propoxy group. Properties: Exhibits thermotropic liquid crystalline behavior due to aromatic stacking, a trait absent in sulfonated analogs .

Metabolic and Functional Roles

- Octanoic Acid in Diabetes Studies (): Role: Altered levels of octanoic acid derivatives correlate with metabolic dysregulation in obesity and type 2 diabetes. Sulfonated variants like this compound may influence similar pathways (e.g., insulin resistance) but require validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.